molecular formula C11H12O B11918740 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone

Cat. No.: B11918740
M. Wt: 160.21 g/mol
InChI Key: RRQVCABYKUIXBQ-GLYLRITDSA-N
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Description

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone is a chemical compound with the molecular formula C12H16O It is a derivative of indanone, characterized by the presence of a ketone group attached to the indane ring system

Preparation Methods

The synthesis of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 1-indanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas as the reducing agent. The reaction proceeds as follows:

1-Indanone+H2Pd/CThis compound\text{1-Indanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 1-Indanone+H2​Pd/C​this compound

Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving high yields and purity of the desired product.

Chemical Reactions Analysis

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-((3AR,7aR)-3a,7a-dihydro-1H-inden-1-yl)ethanone can be compared with other similar compounds, such as:

    1-Indanone: The parent compound, which lacks the additional hydrogenation and ketone group.

    2-Indanone: A structural isomer with the ketone group located at a different position on the indane ring.

    1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone: A related compound with an indole ring system instead of an indane ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-[(3aR,7aR)-3a,7a-dihydro-1H-inden-1-yl]ethanone

InChI

InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-7,9-11H,1H3/t9-,10?,11-/m1/s1

InChI Key

RRQVCABYKUIXBQ-GLYLRITDSA-N

Isomeric SMILES

CC(=O)C1C=C[C@@H]2[C@H]1C=CC=C2

Canonical SMILES

CC(=O)C1C=CC2C1C=CC=C2

Origin of Product

United States

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